molecular formula C5HClF3IN2 B2487911 2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine CAS No. 785777-99-3

2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine

Cat. No.: B2487911
CAS No.: 785777-99-3
M. Wt: 308.43
InChI Key: FNLLTDZRPSTSMA-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine is a high-value halogenated pyrimidine building block designed for advanced research and development, particularly in the agrochemical and pharmaceutical industries. This compound features a versatile reactivity profile, where the chlorine and iodine atoms at the 2 and 5 positions of the pyrimidine ring serve as excellent leaving groups for nucleophilic aromatic substitution reactions. This allows researchers to systematically synthesize a diverse array of disubstituted derivatives . The presence of the strong electron-withdrawing trifluoromethyl group at the 4 position significantly influences the electron density of the heterocyclic ring, which can enhance metabolic stability, improve lipid solubility, and increase overall biomembrane permeability of the resulting molecules . Compounds containing the trifluoromethylpyrimidine moiety are of significant interest in the discovery of new active ingredients. In agrochemicals, they are key intermediates in the development of pesticides and herbicides . In pharmaceuticals, this scaffold is explored for creating potential drug candidates, as the trifluoromethyl group is a known bioisostere that can profoundly affect the biological activity and physicochemical properties of a molecule . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-5-iodo-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClF3IN2/c6-4-11-1-2(10)3(12-4)5(7,8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLLTDZRPSTSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClF3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 2-chloro-5-nitropyrimidine with trifluoromethylating agents, followed by iodination. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper iodide (CuI) to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and the use of protective equipment, are essential due to the hazardous nature of some reagents involved .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups into the pyrimidine ring .

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine depends on its specific application. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties . The chlorine and iodine atoms can participate in halogen bonding interactions, influencing the compound’s binding affinity to molecular targets .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs, their substituents, and applications:

Compound Name Substituents (Pyrimidine Positions) CAS Number Key Applications/Properties Reference
2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine Cl (2), I (5), CF₃ (4) - Building block for synthesis
4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine Cl (4), I (2), CF₃ (5) 785777-99-3 Not specified
2-Chloro-4-(trifluoromethyl)pyrimidine Cl (2), CF₃ (4) 154934-99-3 Intermediate in organic synthesis
4-Amino-2-chloro-5-nitro-6-(trifluoromethyl)pyrimidine Cl (2), NO₂ (5), NH₂ (4), CF₃ (6) - Potential agrochemical candidate
4-Chloro-5-trifluoromethyl-2-(methyl-d3)-pyrimidine Cl (4), CF₃ (5), CD₃ (2) 1185312-29-1 Deuterated analog for research

Key Observations :

  • Halogen Positioning : The placement of iodine and chlorine significantly impacts reactivity. For example, 4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine swaps halogen positions, which may alter electrophilic substitution patterns compared to the target compound.

Physicochemical Properties

  • Molecular Weight and Polarity: The iodine atom in the target compound increases molecular weight (vs. non-iodinated analogs like ) and may enhance lipophilicity, influencing membrane permeability in agrochemical applications .
  • Stability : Deuterated analogs (e.g., ) are designed for metabolic stability studies, whereas nitro-containing derivatives () may exhibit higher reactivity.

Biological Activity

2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique trifluoromethyl and halogen substituents, is being explored for various therapeutic applications, including its role as an inhibitor in biochemical pathways relevant to cancer and other diseases.

The compound's molecular formula is C5_5ClF3_3I N, and it possesses a pyrimidine ring structure with significant electronegative substituents that influence its reactivity and biological interactions.

Biological Activity Overview

Recent studies have indicated that this compound exhibits several biological activities, primarily through its interaction with specific enzymes and receptors. The following sections detail its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have been implicated in various cancers. Inhibitors like BAY-069, a related trifluoromethyl pyrimidinedione, demonstrated high selectivity and cellular activity against BCATs, suggesting that similar compounds may have therapeutic potential against tumors reliant on branched-chain amino acids for growth .
  • Receptor Interaction : The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and interact with intracellular targets. This property is critical for compounds designed to modulate receptor activity or inhibit enzymatic functions within cells.

Anticancer Activity

A study examining the structural class of pyrimidinediones, including derivatives like this compound, revealed promising results in inhibiting cancer cell lines. The research highlighted that modifications at specific positions on the pyrimidine ring could enhance potency and selectivity against cancer-related enzymes .

Neuroprotective Effects

Another area of investigation has focused on the neuroprotective properties of similar pyrimidine derivatives. Compounds with trifluoromethyl substitutions have shown potential in inhibiting acetylcholinesterase (AChE) activity, which is relevant for Alzheimer's disease therapy . This suggests that this compound may also possess neuroprotective qualities worth exploring.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructure TypeBiological ActivityIC50_{50} (µM)
This compoundPyrimidine derivativeBCAT inhibitorTBD
BAY-069PyrimidinedioneBCAT1/2 inhibitor0.05
2,4-Dichloro-5-fluoropyrimidinePyrimidine derivativeAnticancer activityTBD

Note: TBD indicates values that are yet to be determined or published.

Q & A

Basic Questions

Q. What are the critical spectroscopic techniques for characterizing 2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine, and how should data be interpreted?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns. The trifluoromethyl group (CF3\text{CF}_3) typically appears as a quartet in 19F^{19}\text{F} NMR (~-60 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) is essential for verifying molecular weight (e.g., expected molecular ion at m/z 353.89 for C5H2ClF3IN2\text{C}_5\text{H}_2\text{ClF}_3\text{IN}_2) and detecting fragmentation pathways .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis (e.g., R factor <0.06, data-to-parameter ratio >15) resolves halogen positioning and steric effects .

Q. How can researchers optimize the synthesis of this compound to maximize yield?

  • Methodology :

  • Halogenation Strategy : Use iodination agents like NN-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
  • Protecting Groups : Introduce temporary protecting groups (e.g., Boc for amines) to prevent side reactions during trifluoromethylation .
  • Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol to achieve >95% purity .

Advanced Research Questions

Q. How can contradictory data between NMR and X-ray crystallography be resolved for this compound?

  • Methodology :

  • Dynamic Effects : NMR may average dynamic conformers, while X-ray captures static structures. Use variable-temperature NMR to detect conformational flexibility .
  • Polymorphism : Recrystallize under different conditions (e.g., solvent evaporation vs. diffusion) to identify polymorphic forms. Compare X-ray data (e.g., unit cell parameters) across batches .
  • Complementary Techniques : Pair with neutron diffraction or DFT calculations to validate bond lengths and angles .

Q. What strategies ensure regioselective substitution in reactions involving this compound?

  • Methodology :

  • Electronic Effects : The electron-withdrawing CF3\text{CF}_3 group directs nucleophilic attack to the 4-position, while the iodo group (a poor leaving agent) minimizes displacement at C5. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C5 functionalization .
  • Steric Guidance : Bulky ligands (e.g., XPhos) enhance selectivity in palladium-mediated reactions by shielding specific sites .

Q. How should researchers address stability challenges during storage and handling?

  • Methodology :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C expected, based on analogs ). Store at -20°C under inert atmosphere (argon) .
  • Light Sensitivity : Conduct photostability studies under UV/visible light (ICH Q1B guidelines). Use amber glassware and stabilizers (e.g., BHT) if degradation is observed .

Q. What computational approaches predict the reactivity of this compound in drug design?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare with experimental pKa\text{p}K_a values to predict acid-base behavior .
  • Molecular Docking : Simulate binding affinities with target enzymes (e.g., kinases) using PyMOL or AutoDock. Validate with in vitro assays .

Q. How can solubility limitations in aqueous systems be overcome for biological testing?

  • Methodology :

  • Co-Solvents : Use DMSO:water mixtures (≤10% DMSO) for in vitro studies. For in vivo, employ cyclodextrin-based formulations to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the pyrimidine ring to improve hydrophilicity .

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